![molecular formula C15H14O2 B6377631 5-(3,5-Dimethylphenyl)-2-formylphenol, 95% CAS No. 1261925-05-6](/img/structure/B6377631.png)
5-(3,5-Dimethylphenyl)-2-formylphenol, 95%
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Overview
Description
5-(3,5-Dimethylphenyl)-2-formylphenol, 95% (also known as 5-DMF-2-FP) is a phenolic compound that has been studied for its potential applications in various scientific fields. It is a white to yellowish crystalline solid with a melting point of approximately 150-152°C. 5-DMF-2-FP is a derivative of phenol, with the addition of two methyl groups and a formyl group. It has a molecular weight of 220.3 g/mol, and a molecular formula of C10H12O2.
Scientific Research Applications
5-DMF-2-FP has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, and as a precursor to other compounds. It has also been used as a catalyst in the synthesis of polymers. In addition, it has been studied for its potential applications in medicinal chemistry, as an antioxidant, and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-DMF-2-FP is still not fully understood. However, it is believed that it exerts its effects by binding to certain proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes and proteases. In addition, it has been found to inhibit the activity of certain signaling pathways, such as the PI3K/Akt pathway.
Biochemical and Physiological Effects
5-DMF-2-FP has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, and to inhibit the activity of certain enzymes and pathways. In addition, it has been shown to have antimicrobial activity, and to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
5-DMF-2-FP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is available in high purity. It also has a low melting point, making it easy to work with. However, it is not very soluble in water, making it difficult to use in certain experiments. In addition, it is not very stable and can easily be degraded by light and heat.
Future Directions
The potential applications of 5-DMF-2-FP are still being explored. Future research could focus on developing more efficient synthesis methods for the compound, as well as exploring its potential uses in medicinal chemistry and as an antimicrobial agent. In addition, further research could be done to understand the mechanism of action of 5-DMF-2-FP and to identify its potential therapeutic effects. Finally, further research could be done to explore the potential toxicity of the compound and to identify any potential side effects.
Synthesis Methods
5-DMF-2-FP can be synthesized from 3,5-dimethylphenol and formaldehyde in the presence of an acid catalyst. The reaction is carried out in aqueous medium at a temperature of 90-95°C. The reaction is exothermic, and the yield of 5-DMF-2-FP is typically greater than 90%.
properties
IUPAC Name |
4-(3,5-dimethylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-11(2)7-14(6-10)12-3-4-13(9-16)15(17)8-12/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVCNVJZVNYJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685068 |
Source
|
Record name | 3-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylphenyl)-2-formylphenol | |
CAS RN |
1261925-05-6 |
Source
|
Record name | 3-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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